molecular formula C10H6F4O B8213974 1-Fluoro-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene

1-Fluoro-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene

Cat. No.: B8213974
M. Wt: 218.15 g/mol
InChI Key: YVRAEGHDCUNRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with a fluoro group, a prop-2-yn-1-yloxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a fluorobenzene derivative that already contains the trifluoromethyl group.

    Alkylation Reaction: The fluorobenzene derivative undergoes an alkylation reaction with propargyl alcohol in the presence of a base such as potassium carbonate. This step introduces the prop-2-yn-1-yloxy group onto the benzene ring.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding alkanes using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ether).

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-Fluoro-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

  • 1-Fluoro-3-(prop-2-yn-1-yloxy)benzene
  • 1-Fluoro-3-(3-(prop-2-yn-1-yloxy)phenoxy)benzene
  • 1-Fluoro-3-(4-(prop-2-yn-1-yloxy)phenoxy)benzene

Comparison: 1-Fluoro-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications compared to its analogs, which may lack the trifluoromethyl group.

Properties

IUPAC Name

1-fluoro-3-prop-2-ynoxy-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h1,4-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRAEGHDCUNRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC(=C1)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.